![molecular formula C15H14N4O B2713022 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 895360-72-2](/img/structure/B2713022.png)

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

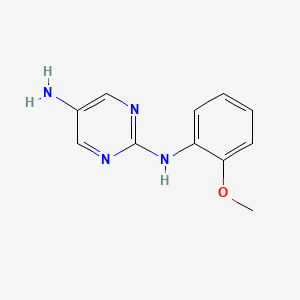

“1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” is a chemical compound with the molecular formula C13H12N4 . It is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives like the one , can be achieved through a process related to the Biginelli-like reaction. This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point estimated to be 378.80°C, and a melting point estimated to be 155.34°C. It has a molar refractivity of 67.6±0.5 cm3, and a polar surface area of 43 Å2 .Scientific Research Applications

Antimicrobial Activity

TPs have been found to exhibit significant antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial agents.

Antiviral Activity

TPs also show promising antiviral properties . This suggests their potential use in the treatment of various viral infections.

Antiparasitic Activity

The antiparasitic activity of TPs is another area of interest . They could be used in the development of drugs for the treatment of parasitic diseases.

Anticancer Activity

TPs have been studied for their anticancer properties . They could potentially be used in cancer therapy.

Anticonvulsant Activity

Some TPs have been identified as potent anticonvulsants . For example, a 7-substituted-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine was found to be a more potent anticonvulsant than the reference drug valproate .

Cardiovascular Vasodilators

TPs have been found to act as cardiovascular vasodilators . This suggests their potential use in the treatment of cardiovascular disorders.

Anti-inflammatory and Analgesic Activity

TPs have shown anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new anti-inflammatory and pain-relieving drugs.

Agriculture Applications

In addition to their medicinal applications, TPs have also received attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal .

Future Directions

Mechanism of Action

Target of Action

Triazolopyrimidines are known to interact with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds . .

Mode of Action

The mode of action of triazolopyrimidines generally involves binding to their target enzymes or receptors, leading to changes in cellular processes

Biochemical Pathways

Triazolopyrimidines can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability. Some triazolopyrimidines have been found to have good oral bioavailability

properties

IUPAC Name |

1-(5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-13(11(3)20)10(2)19-15(16-9)17-14(18-19)12-7-5-4-6-8-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEKCMOXLJFJHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=NC(=NN12)C3=CC=CC=C3)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712939.png)

![[Carboxymethyl-(2,4-dihydroxybenzyl)amino]acetic acid](/img/structure/B2712940.png)

![[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2712941.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2712944.png)

![1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2712948.png)

![(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride](/img/structure/B2712950.png)

![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2712957.png)